5-Chloro-3-fluoro-3-methylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-fluoro-3-methylindolin-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine, fluorine, and a methyl group attached to the indolin-2-one core, making it a unique and valuable molecule for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of 5-Chloro-3-fluoro-3-methylindolin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-3-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole core .
Scientific Research Applications
5-Chloro-3-fluoro-3-methylindolin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-fluoroindolin-2-one
- 3-Fluoro-3-methylindolin-2-one
- 5-Chloro-3-methylindolin-2-one
Uniqueness
5-Chloro-3-fluoro-3-methylindolin-2-one is unique due to the presence of both chloro and fluoro substituents on the indolin-2-one core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7ClFNO |
---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
5-chloro-3-fluoro-3-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H7ClFNO/c1-9(11)6-4-5(10)2-3-7(6)12-8(9)13/h2-4H,1H3,(H,12,13) |
InChI Key |
QFIRIIHPLJIYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.